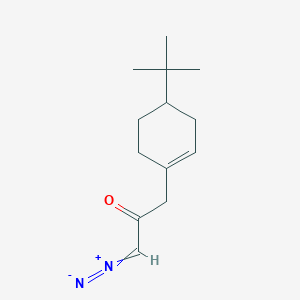
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a diazoniopropenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-tert-butylcyclohexene with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium methoxide (NaOMe) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of tert-butylcyclohexene oxides or hydroxides.
Reduction: Conversion to tert-butylcyclohexylamine.
Substitution: Formation of tert-butylcyclohexyl halides or ethers.
Scientific Research Applications
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to modify and construct complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexene-1-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene-1-yl 4-methylbenzenesulfonate:
Uniqueness
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate stands out due to its diazonium group, which imparts unique reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry for the construction of diverse molecular architectures.
Properties
CAS No. |
61346-63-2 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)8-12(16)9-15-14/h4,9,11H,5-8H2,1-3H3 |
InChI Key |
UNYVPJYPWKZETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


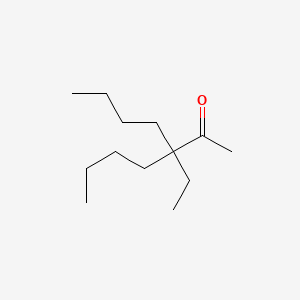
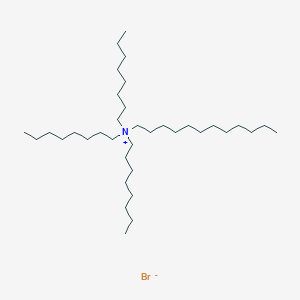
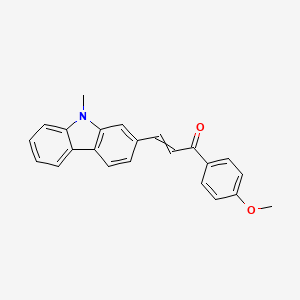
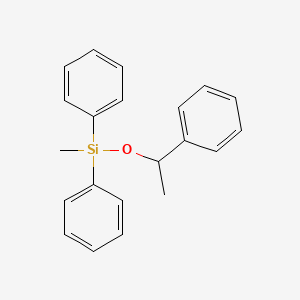


![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
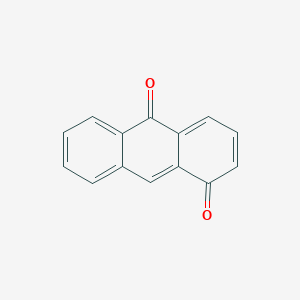
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
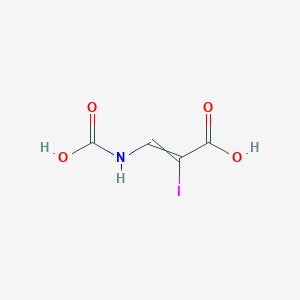
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
